molecular formula C16H26 B12544973 3-Butylcyclododeca-1,3,5-triene CAS No. 144168-38-7

3-Butylcyclododeca-1,3,5-triene

Cat. No.: B12544973
CAS No.: 144168-38-7
M. Wt: 218.38 g/mol
InChI Key: HLXKEGUJCDHKQN-UHFFFAOYSA-N
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Description

3-Butylcyclododeca-1,3,5-triene is a macrocyclic compound featuring a 12-membered carbon ring with three conjugated double bonds and a butyl substituent at position 3. Its structure implies possible uses in materials science (e.g., as a ligand or polymer precursor) or as a probe in membrane studies, analogous to other triene-containing compounds .

Properties

CAS No.

144168-38-7

Molecular Formula

C16H26

Molecular Weight

218.38 g/mol

IUPAC Name

3-butylcyclododeca-1,3,5-triene

InChI

InChI=1S/C16H26/c1-2-3-13-16-14-11-9-7-5-4-6-8-10-12-15-16/h9,11-12,14-15H,2-8,10,13H2,1H3

InChI Key

HLXKEGUJCDHKQN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CCCCCCCC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butylcyclododeca-1,3,5-triene typically involves the trimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. The trimerization reaction is carried out at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through distillation and other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Butylcyclododeca-1,3,5-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Butylcyclododeca-1,3,5-triene involves its interaction with various molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Compound Core Structure Substituents Key Characteristics
3-Butylcyclododeca-1,3,5-triene Cyclododecatriene (12-membered ring) 3-butyl group Macrocyclic conjugation, lipophilic
TMA-DPH (1-[4-(Trimethylamino)phenyl]-6-phenylhexa-1,3,5-triene) Linear hexatriene Trimethylamino (cationic), phenyl Amphiphilic, fluorescence probe
Estrone (1,3,5-Estratrien-3-ol-17-one) Fused tetracyclic steroid Hydroxyl, ketone (steroidal backbone) Hormonal activity, UV absorption

Notes:

  • This compound: The macrocyclic structure may reduce ring strain compared to smaller cycles, enhancing stability.
  • TMA-DPH : The linear hexatriene with cationic and aromatic groups enables rapid insertion into lipid bilayers, making it a tool for studying membrane dynamics .
  • Estrone : The steroidal triene system in ring A contributes to UV absorption and estrogenic activity, though its conjugation is less extended than in macrocycles .

Physical and Functional Properties

Fluorescence and Spectral Behavior
  • TMA-DPH : Exhibits strong fluorescence upon embedding in lipid bilayers, used to monitor membrane phase transitions and asymmetry .
  • Estrone : Absorbs UV light due to the triene system but lacks significant fluorescence; biological activity stems from steroidal interactions .
  • This compound : Hypothesized to display fluorescence or UV absorption due to conjugation, but experimental confirmation is lacking.
Solubility and Membrane Interaction
  • TMA-DPH : Amphiphilic nature allows partitioning into lipid bilayers, with slow flip-flop between membrane leaflets .
  • Estrone : Moderate lipophilicity from the steroidal backbone, enabling diffusion through cell membranes .

Key Research Findings and Limitations

  • TMA-DPH : Studies confirm its utility in quantifying lipid asymmetry and raft formation in neurodegenerative disease models .
  • Estrone: Clinical relevance in endocrinology is well-documented, though its triene system is less studied compared to hormonal effects .
  • This compound: No direct experimental data are available; comparisons rely on structural analogs. Further research is needed to validate hypothesized properties.

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